6-(Azetidin-1-ylsulfonyl)nicotinonitrile
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Overview
Description
6-(Azetidin-1-ylsulfonyl)nicotinonitrile is a chemical compound that features both an azetidine ring and a nicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azetidin-1-ylsulfonyl)nicotinonitrile typically involves the reaction of azetidine derivatives with nicotinonitrile under specific conditionsThe reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like silver salts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(Azetidin-1-ylsulfonyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: The azetidine ring and sulfonyl group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
6-(Azetidin-1-ylsulfonyl)nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: The compound is investigated for its potential use in materials science, including the development of new polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-(Azetidin-1-ylsulfonyl)nicotinonitrile involves its interaction with specific molecular targets. The azetidine ring and sulfonyl group can interact with enzymes and receptors, potentially inhibiting their activity. The nitrile group can also participate in binding interactions, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
Bosutinib: A tyrosine kinase inhibitor used in cancer treatment.
Milrinone: A cardiotonic agent used to treat heart failure.
Neratinib: An epidermal growth factor receptor inhibitor used in breast cancer treatment.
Olprinone: Another cardiotonic agent with similar applications to Milrinone.
Uniqueness
6-(Azetidin-1-ylsulfonyl)nicotinonitrile is unique due to its combination of an azetidine ring and a nicotinonitrile moiety. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C9H9N3O2S |
---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
6-(azetidin-1-ylsulfonyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H9N3O2S/c10-6-8-2-3-9(11-7-8)15(13,14)12-4-1-5-12/h2-3,7H,1,4-5H2 |
InChI Key |
QBFOLYYAGMMGJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)S(=O)(=O)C2=NC=C(C=C2)C#N |
Origin of Product |
United States |
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